molecular formula C21H26N4O3 B10836826 1-[(4-Aminophenyl)methyl]-3-[2-[2-(2-methoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl]urea

1-[(4-Aminophenyl)methyl]-3-[2-[2-(2-methoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl]urea

Cat. No.: B10836826
M. Wt: 382.5 g/mol
InChI Key: VJEMAKQKNYWEFQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of US8901295, F609 involves multiple steps, including the formation of heterocyclic rings and the incorporation of functional groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of US8901295, F609 follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

US8901295, F609 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

US8901295, F609 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its role in modulating protein-protein interactions and cellular signaling pathways.

    Medicine: Explored as a potential therapeutic agent for diseases involving cyclophilin dysregulation, such as viral infections and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of US8901295, F609 involves its binding to cyclophilins, which are enzymes that catalyze the cis-trans isomerization of peptide bonds. By inhibiting cyclophilins, US8901295, F609 disrupts various cellular processes, including protein folding, signal transduction, and immune response. The molecular targets and pathways involved include the inhibition of rotamase D (PPID), which plays a critical role in these processes .

Comparison with Similar Compounds

US8901295, F609 can be compared with other cyclophilin inhibitors, such as cyclosporine A and sanglifehrin A. While all these compounds inhibit cyclophilins, US8901295, F609 is unique in its chemical structure and specific binding affinity. This uniqueness allows it to modulate cyclophilin activity with potentially fewer side effects and greater specificity .

List of Similar Compounds

  • Cyclosporine A
  • Sanglifehrin A
  • Debio 025

Properties

Molecular Formula

C21H26N4O3

Molecular Weight

382.5 g/mol

IUPAC Name

1-[(4-aminophenyl)methyl]-3-[2-[2-(2-methoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl]urea

InChI

InChI=1S/C21H26N4O3/c1-28-19-7-3-2-5-17(19)18-6-4-12-25(18)20(26)14-24-21(27)23-13-15-8-10-16(22)11-9-15/h2-3,5,7-11,18H,4,6,12-14,22H2,1H3,(H2,23,24,27)

InChI Key

VJEMAKQKNYWEFQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2CCCN2C(=O)CNC(=O)NCC3=CC=C(C=C3)N

Origin of Product

United States

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